Dichlorodiphenylmethane

Overview

Description

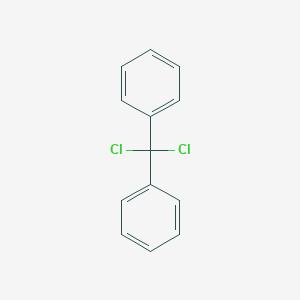

Dichlorodiphenylmethane is an organic compound with the molecular formula C₁₃H₁₀Cl₂. It is a colorless solid that is used as a precursor to other organic compounds.

Mechanism of Action

Target of Action

Dichlorodiphenylmethane, also known as Benzophenone dichloride, is primarily used as a pharmaceutical intermediate

Mode of Action

It is involved in the synthesis of various compounds through chemical reactions . For instance, it undergoes hydrolysis to form benzophenone . The exact interaction with its targets would depend on the specific compound it is synthesizing.

Biochemical Pathways

As a pharmaceutical intermediate, it is involved in various chemical reactions that lead to the formation of different compounds . These compounds may then participate in various biochemical pathways, influencing their function.

Result of Action

It is involved in the synthesis of various compounds, and the resulting effects would depend on the specific compound it is synthesizing .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, presence of other chemicals, and specific conditions of the reaction environment. For instance, the synthesis of 3,30-dichloro-4,40-diaminodiphenyl methane (MOCA) from o-chloroaniline and formaldehyde was found to be more efficient in the presence of zeolites HY .

Biochemical Analysis

Biochemical Properties

It is known that Dichlorodiphenylmethane is a degradation product of polychloroaromatic insecticides . It is also used as a catalyst for photodegradation of plastics .

Cellular Effects

It is known that it can cause severe skin burns and eye damage . It is also harmful if swallowed, in contact with skin, or if inhaled .

Molecular Mechanism

It is prepared from carbon tetrachloride and anhydrous aluminium chloride as a catalyst in a double Friedel-Crafts alkylation of benzene . Alternatively, benzophenone is treated with phosphorus pentachloride .

Temporal Effects in Laboratory Settings

It is known that it has a boiling point of 305 °C and a density of 1.235 g/mL at 25 °C .

Metabolic Pathways

It is known that this compound is a degradation product of polychloroaromatic insecticides .

Preparation Methods

Dichlorodiphenylmethane can be synthesized through several methods:

Friedel-Crafts Alkylation: This method involves the condensation of benzene with carbon tetrachloride in the presence of anhydrous aluminum chloride as a catalyst.

Reduction and Chlorination: Another method involves the reduction of 4-chlorobenzophenone using potassium borohydride or sodium borohydride to obtain 4-chlorobenzhydrol.

Chemical Reactions Analysis

Dichlorodiphenylmethane undergoes various chemical reactions, including:

Hydrolysis: It reacts with water to form benzophenone and hydrochloric acid. [ (C_6H_5)_2CCl_2 + H_2O \rightarrow (C_6H_5)_2CO + 2HCl ]

Substitution Reactions: It can undergo substitution reactions with various reagents to form different products.

Scientific Research Applications

Dichlorodiphenylmethane has several applications in scientific research:

Comparison with Similar Compounds

Dichlorodiphenylmethane can be compared with other similar compounds such as:

Tetraphenylethylene: This compound is also synthesized using this compound as a precursor.

Diphenylmethane: Similar to this compound, diphenylmethane is used in the synthesis of various organic compounds.

This compound stands out due to its unique reactivity and versatility in organic synthesis, making it a valuable compound in both research and industrial applications.

Biological Activity

Dichlorodiphenylmethane (DDM), also known as benzophenone-1, is an organic compound with a complex structure and diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

DDM is characterized by its two phenyl rings, each substituted with chlorine atoms. Its chemical formula is C13H8Cl2, and it has a molecular weight of 235.1 g/mol. The compound is a colorless to pale yellow solid at room temperature and is soluble in organic solvents.

Mechanisms of Biological Activity

DDM exhibits a variety of biological activities, which can be attributed to its ability to interact with cellular components:

- Antimicrobial Activity : DDM has demonstrated antimicrobial properties against various pathogens. It acts by disrupting microbial cell membranes, leading to cell lysis.

- Antiproliferative Effects : Studies have shown that DDM can inhibit the growth of cancer cells. Its antiproliferative activity has been linked to the induction of apoptosis in tumor cells, particularly in breast and colon cancer lines .

- Antioxidant Properties : DDM has been observed to scavenge free radicals, thereby reducing oxidative stress in cells. This property contributes to its potential protective effects against oxidative damage .

Case Studies and Research Findings

-

Antiproliferative Activity : A study evaluating the effects of DDM on various cancer cell lines reported significant inhibition of cell proliferation. The IC50 values for DDM against HCT116 (colon cancer) and MDA-MB-231 (breast cancer) were found to be 5.79 µM and 5.81 µM, respectively .

Cell Line IC50 (µM) HCT116 5.79 MDA-MB-231 5.81 - Antimicrobial Efficacy : Research indicated that DDM exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL for various strains .

- Toxicological Studies : Toxicity assessments have shown that while DDM possesses beneficial biological activities, it also exhibits cytotoxic effects at higher concentrations. Long-term exposure studies are necessary to fully understand its safety profile .

Comparative Analysis with Other Compounds

DDM's biological activity can be compared with other halogenated diphenylmethanes:

| Compound | Antiproliferative Activity | Antimicrobial Activity | Antioxidant Capacity |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

| Bromodiphenylmethane | High | Moderate | Low |

| Chlorodiphenylmethane | Low | High | High |

Properties

IUPAC Name |

[dichloro(phenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2/c14-13(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPTDDWCXQQYKGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062148 | |

| Record name | Benzene, 1,1'-(dichloromethylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2051-90-3 | |

| Record name | Dichlorodiphenylmethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlorodiphenylmethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorodiphenylmethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37425 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-(dichloromethylene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1'-(dichloromethylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloro(diphenyl)methane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.486 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLORODIPHENYLMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81FEZ29AK6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of dichlorodiphenylmethane?

A1: this compound has the molecular formula C13H10Cl2 and a molecular weight of 237.13 g/mol.

Q2: Are there any notable spectroscopic data available for this compound?

A2: Yes, research has explored 13C NMR spectroscopy of DCDPM, particularly focusing on carbon-carbon coupling constants in relation to dihedral angles. [] This type of analysis provides insights into the molecule's structure and conformation.

Q3: How does this compound perform in coatings and what are its advantages?

A3: Studies show that DCDPM effectively modifies low-pressure polyethylene coatings, leading to improved properties. [] This improvement stems from DCDPM's influence on the polyethylene structure.

Q4: What role does this compound play in polyurethane materials?

A4: DCDPM serves as a key component in polyurethane sealants and coatings. It acts as a chain extender when reacted with hydroxy-terminated polybutadiene (HTPB) and polyoxypropylene triol. [] This process yields materials with excellent mechanical properties and environmental stability. []

Q5: How is this compound used in organic synthesis?

A5: DCDPM is a valuable reagent in various organic reactions. For example, it reacts with benzophenone in the presence of a mercury-based catalyst to yield carbon monoxide, this compound, and chlorodiphenylacetyl chloride. [] This reaction suggests the involvement of a carbonyl ylide or dichloro-oxirane intermediate. []

Q6: Can this compound be used to synthesize esters and amides?

A6: Yes, DCDPM facilitates the conversion of tert-butyl and benzyl esters into corresponding esters, amides, and anhydrides. [, ] This process, catalyzed by tin(II) chloride or ferric(III) chloride, involves the in situ generation of acid chlorides from the esters. [, ]

Q7: Has computational chemistry been used to study this compound?

A7: While specific computational studies on DCDPM itself are limited in the provided research, 13C NMR coupling constants in related compounds like naphthalene have been calculated using the INDO-SOS method. [] This suggests potential for applying similar computational approaches to DCDPM.

Q8: How does the structure of diphenylmethane derivatives affect their biodegradability?

A8: Research on the microbial degradation of diphenylmethanes, including DCDPM, highlights the importance of substituents on the methylene carbon and para-chloro substitution. [] These structural features significantly influence the compound's susceptibility to aerobic metabolism and decomposition by bacteria. []

Q9: Are there methods to improve the stability and delivery of compounds containing this compound?

A9: While specific formulation strategies for DCDPM are not detailed in the research, selective protection of hydroxyl groups using DCDPM has been successfully employed in synthesizing natural product derivatives. [] This approach, involving this compound and di-tert-butyldichlorosilane, enables the preparation of complex molecules with potential biological activity. []

Q10: How does this compound degrade in the environment?

A10: Studies on dichlorodiphenyltrichloroethane (DDT) degradation pathways provide insights into the fate of DCDPM in the environment. DCDPM, identified as a DDT metabolite, further degrades into dichlorobenzophenone and dichlorodiphenylacetic acid through chemical processes. [] These metabolites and their covalent binding to organic matter are crucial aspects of environmental risk assessment. []

Q11: Can nanoparticles be used for dichlorodiphenyltrichloroethane (DDT) degradation and how does this compound fit into this process?

A11: Yes, gold nanoparticles synthesized using Lawsonia inermis effectively degrade DDT. [] The degradation process leads to the formation of several products, including dichlorodiphenyldichloroethylene (DDE), dichlorodiphenyldichloroethane (DDD), DCDPM, and dichlorophenylethane (DCE). [] This research highlights a potential approach for environmental remediation of DDT contamination. []

Q12: Are there specific analytical methods for quantifying this compound?

A12: While dedicated methods for DCDPM are not explicitly mentioned, research emphasizes the importance of analytical method validation, including accuracy, precision, and specificity. [] Gas chromatography-mass spectrometry (GC/MS) is a valuable tool for analyzing DCDPM and related compounds, as demonstrated in DDT degradation studies. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.